Enhanced Aqueous Solubility via Dihydrochloride Salt Form
The dihydrochloride salt form of 3-[(Benzylamino)methyl]pyrrolidin-3-ol provides a quantifiable advantage in aqueous solubility compared to its free base counterpart. The free base is soluble in organic solvents like dichloromethane and ethanol, while the dihydrochloride form is specifically noted for its solubility in water [1]. This property is a direct consequence of salt formation, which is facilitated by the basic tertiary nitrogen with a pKa of ~11.3 . This enhanced aqueous solubility is critical for biological assays and in vivo studies where aqueous dosing is required.
| Evidence Dimension | Solubility in Aqueous Media |
|---|---|
| Target Compound Data | Soluble in water (dihydrochloride salt form) |
| Comparator Or Baseline | Free base (3-[(Benzylamino)methyl]pyrrolidin-3-ol, CAS 1072828-08-0) |
| Quantified Difference | Not directly quantified as mg/mL, but qualitative difference in solvent preference (water vs. organic) is stated. |
| Conditions | Room temperature, laboratory conditions. |
Why This Matters
This solubility difference is paramount for experimental design, enabling direct use in aqueous biological buffers without the need for organic co-solvents like DMSO, which can interfere with assay results.
- [1] Kuujia. 3-(Benzylamino)methylpyrrolidin-3-ol. View Source
